pKa and Electronic Modulation for Tuned Aqueous Solubility and Reactivity
The predicted acid dissociation constant (pKa) for 2-Chloro-6-methylpyridine-4-boronic acid is 6.65±0.11 . This value is significantly higher than that of simpler pyridineboronic acids like 3-pyridineboronic acid (predicted pKa 4.00±0.10 ), indicating that the combined electron-donating effect of the 6-methyl group and the specific substitution pattern on the 4-pyridine ring reduces acidity. This difference is critical for applications requiring a specific pH window for boronate ester formation or where a less acidic, more stable boronic acid in aqueous media is needed.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.65±0.11 |
| Comparator Or Baseline | 3-Pyridineboronic acid (pKa = 4.00±0.10) |
| Quantified Difference | ΔpKa ≈ +2.65 |
| Conditions | ACD/Labs predicted values, aqueous solution at 25°C |
Why This Matters
The higher pKa signifies a lower degree of ionization at neutral pH, which can be crucial for controlling solubility, improving stability against protodeboronation in aqueous workups, and tuning reactivity in aqueous micellar Suzuki couplings.
